N-Boc-4-oxo-L-proline
Description
Historical Context and Evolution of Synthetic Proline Derivatives in Organic Chemistry
Proline holds a unique position among the canonical amino acids due to its secondary amine integrated into a pyrrolidine (B122466) ring, which imparts significant conformational rigidity. wikipedia.orgacs.org This distinct structure has long been recognized for its critical role in the folding and structure of proteins. researchgate.net The interest in proline and its derivatives extends back decades, with early research recognizing its potential as an asymmetric catalyst in organocatalysis, a field in which it is now considered a foundational catalyst. wikipedia.orgqub.ac.uk
The development of synthetic proline derivatives has been largely driven by the demands of medicinal chemistry. nih.gov Scientists sought to create analogues that could fine-tune the biological and physicochemical properties of peptides and other molecules. researchgate.net This led to a wide array of modifications, including substitutions on the proline ring, the incorporation of heteroatoms, and changes in ring size. acs.orgresearchgate.net Naturally occurring proline analogues with antibiotic and antifungal activities also spurred further synthetic exploration. nih.gov Over the years, the applications for synthetic proline derivatives have expanded significantly, finding use in the development of enzyme inhibitors, peptidomimetics, and advanced materials like synthetic collagens. nih.gov Despite the synthesis of numerous derivatives, their application was often limited by the complex multi-step solution-phase synthesis required to prepare them for solid-phase peptide synthesis. nih.gov
Significance of N-Boc-4-oxo-L-proline as a Chiral Scaffold in Contemporary Synthesis
This compound has emerged as a strategically important intermediate in modern organic synthesis due to its unique combination of features. leapchem.com As a chiral scaffold, it provides a stereochemically defined framework for the construction of enantiomerically pure compounds.
The significance of this compound is rooted in two key aspects of its structure:
The N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom of the proline ring. This is crucial in multi-step syntheses as it prevents the amine from participating in unwanted reactions, thereby allowing for selective chemical modifications at other positions of the molecule. chemimpex.comleapchem.com A major advantage of the Boc group is that it can be easily removed under mild acidic conditions, a protocol that is highly compatible with standard peptide synthesis workflows. leapchem.com
The 4-Oxo Functional Group : The ketone group at the 4-position introduces a rigid and reactive site into the pyrrolidine ring. leapchem.com This ketone is a key feature, serving as a handle for a wide range of chemical transformations. It can be derivatized into various other functional groups, such as hydroxyls, amines, or fluorinated groups, through reactions like reduction, reductive amination, or oxime formation. leapchem.comacs.org This functional versatility allows for the synthesis of a diverse library of proline analogues from a single, readily available starting material. leapchem.com
The presence of these two features in one molecule makes this compound a powerful and flexible building block for creating structurally complex and functionally diverse molecules, particularly in the development of new therapeutic agents. chemimpex.com
Overview of Key Research Domains and Methodological Approaches
The versatility of this compound has led to its application across several key domains of chemical research. The primary methodological approach involves its use as a protected amino acid building block in both solid-phase and solution-phase peptide synthesis. leapchem.com
Key Research Domains:
Peptide Synthesis and Peptidomimetics : The compound is a fundamental building block for incorporating modified proline residues into peptide chains. leapchem.com The 4-oxo group allows for the creation of conformationally constrained peptides, which can lead to enhanced receptor selectivity and resistance to enzymatic degradation. leapchem.com It is a valuable intermediate in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. chemimpex.comleapchem.com
Medicinal Chemistry and Drug Discovery : In drug development, this compound serves as a precursor for a variety of bioactive molecules, including enzyme inhibitors. chemimpex.comchemimpex.com For instance, it has been used in the synthesis of inhibitors for enzymes implicated in various diseases. Its structure allows for modifications that can optimize the binding affinity and pharmacokinetic properties of lead compounds. leapchem.com
Synthesis of Heterocyclic and Complex Compounds : The keto-proline structure is a valuable precursor for creating complex ring systems. leapchem.com It is used in the development of natural product analogues and in synthetic studies targeting beta-turn mimetics and macrocyclic frameworks. leapchem.com Furthermore, it is a key starting material for synthesizing fluorinated proline derivatives, such as N-Boc-cis-4-trifluoromethyl-L-proline, which are of interest for their potential to alter the properties of peptides and proteins. acs.org
Protein Engineering : Researchers incorporate this compound into synthetic protein analogues to study the effects of proline oxidation and the impact of the carbonyl group on protein folding and function. leapchem.com
The primary methodological approach for using this compound is its incorporation into larger molecules via standard synthetic transformations. A common subsequent step is the chemical modification of the 4-oxo position. For example, reduction of the ketone with a reducing agent like sodium borohydride (B1222165) can yield hydroxyproline (B1673980) derivatives. google.com This strategic derivatization is central to its utility in advanced chemical synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 84348-37-8 |
| Molecular Formula | C₁₀H₁₅NO₅ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 157-163 °C (decomposes) |
| Optical Activity | [α]22/D +19.0 to +23.0° (c = 0.5 in acetone) |
| Storage Temperature | 2-8°C |
Data sourced from references chemscene.comsigmaaldrich.comthermofisher.com
Table 2: Key Research Applications of this compound
| Research Domain | Role of this compound | Key Methodological Approaches |
|---|---|---|
| Peptide Synthesis | Protected amino acid building block. leapchem.com | Solid-phase peptide synthesis (SPPS), Solution-phase synthesis. leapchem.com |
| Medicinal Chemistry | Intermediate for enzyme inhibitors and peptidomimetics. chemimpex.comleapchem.com | Derivatization of the 4-oxo group (e.g., reductive amination). leapchem.com |
| Drug Discovery | Scaffold for modifying lead compounds to improve binding and pharmacokinetics. leapchem.com | Synthesis of analogues with varied substitutions. leapchem.comacs.org |
| Heterocyclic Synthesis | Precursor for complex ring systems and natural product analogues. leapchem.com | Cyclization reactions, synthesis of beta-turn mimetics. leapchem.com |
| Protein Engineering | Tool to study the impact of proline oxidation on protein structure and function. leapchem.com | Incorporation into synthetic protein analogues. leapchem.com |
Data sourced from references chemimpex.comleapchem.comacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Proline |
| N-Boc-cis-4-trifluoromethyl-L-proline |
| Sodium borohydride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469135 | |
| Record name | N-Boc-4-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-37-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84348-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Boc-4-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.531 | |
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Methodologies for the Synthesis and Derivatization of N Boc 4 Oxo L Proline
Strategic Approaches to N-Boc-4-oxo-L-proline Synthesis
The primary and most cost-effective starting material for the synthesis of this compound is L-hydroxyproline, a naturally occurring amino acid. google.comevonik.com The general strategy involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the hydroxyl group to a ketone.
Synthesis from L-Hydroxyproline Precursors
The synthesis typically begins with the protection of the amino group of L-hydroxyproline. This is commonly achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. prepchem.comgoogle.com This step yields N-Boc-trans-4-hydroxy-L-proline.
Following the protection of the amino group, the next critical step is the oxidation of the secondary alcohol at the C4 position to a ketone. Various oxidation methods have been developed to achieve this transformation efficiently.
Chemo- and Diastereoselective Oxidation Protocols
The oxidation of N-Boc-trans-4-hydroxy-L-proline to this compound requires careful selection of reagents to ensure high yield and prevent over-oxidation or side reactions. Several effective oxidation systems have been reported.
One common method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation. For instance, a process has been described where L-hydroxyproline is first treated with an oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite (B82951) (chlorine bleach) in the presence of a catalytic amount of TEMPO at low temperatures (below 0°C). google.com This is followed by the addition of the Boc-protecting group to yield this compound with good yield and high purity. google.com
Another approach involves the use of small-molecule iron catalysts to facilitate the targeted C-H oxidative modification of proline derivatives, which can preserve the chirality at the alpha-carbon. nih.gov
The choice of oxidant and reaction conditions is crucial for achieving high chemoselectivity, meaning the selective oxidation of the target hydroxyl group without affecting other functional groups in the molecule. Diastereoselectivity, while less of a concern in the oxidation of a single diastereomer like N-Boc-trans-4-hydroxy-L-proline, becomes critical when dealing with mixtures of stereoisomers.
Table 1: Comparison of Oxidation Methods for N-Boc-4-hydroxy-L-proline
| Oxidant System | Key Features | Reported Yield | Reference |
|---|---|---|---|
| TEMPO/TCCA | Low reaction temperature (<0°C), high purity | 75% | google.com |
| TEMPO/NaOCl | Readily available oxidant, controlled temperature | - | google.com |
| Iron Catalysis | Targeted C-H oxidation, preserves stereochemistry | - | nih.gov |
Enantioselective Synthesis of this compound and its Stereoisomers
The stereochemistry of the pyrrolidine (B122466) ring is critical for the biological activity of many proline-containing compounds. Therefore, controlling the stereochemistry during the synthesis of this compound and its analogs is of paramount importance.
Control of Stereochemistry in Pyrrolidine Ring Systems
The stereochemical integrity of the chiral center at C2 is generally maintained throughout the synthesis from L-hydroxyproline. The primary challenge lies in controlling the stereochemistry at other positions, particularly when introducing new substituents.
For example, the synthesis of cis- and trans-4-fluoro-L-proline from (2S,4R)-N-Boc-4-hydroxy-L-proline involves an inversion of configuration at the C4 position. ed.ac.uk This can be achieved through methods like an intramolecular Mitsunobu reaction to form a lactone, followed by hydrolysis, which results in the inversion of the stereocenter. ed.ac.uk Deoxyfluorination reactions using reagents like morpholinosulfur trifluoride can then be used to introduce the fluorine atom with a specific stereochemistry. ed.ac.uk Such strategies highlight the importance of neighboring group participation and reaction mechanisms in controlling the stereochemical outcome in the pyrrolidine ring. nih.gov
Synthesis of N-Boc-4-oxo-D-proline Analogues
The synthesis of the D-enantiomer, N-Boc-4-oxo-D-proline, is also of interest for its potential use in developing novel pharmaceuticals. abmole.com Chemoenzymatic methods have been explored for the synthesis of D-proline derivatives. For instance, D-glutamic acid can be used as a starting material to synthesize D-allo-hydroxyproline, which can then be a precursor for N-Boc-4-oxo-D-proline. researchgate.net Enzyme-catalyzed kinetic resolutions are also powerful tools for separating enantiomers and obtaining optically pure D-isomers. researchgate.net
Scalable and Sustainable Synthetic Processes
For the industrial production of this compound, the development of scalable and sustainable synthetic processes is crucial. This involves using low-cost and readily available starting materials like L-hydroxyproline, minimizing the use of hazardous reagents, and designing processes that are efficient and environmentally friendly. google.comevonik.com
Efforts have been made to develop large-scale syntheses that avoid chromatographic purification, which is often a bottleneck in production. researchgate.net For example, a scalable process for a related compound, N-Boc-4-fluoro-L-proline, was developed using a deoxyfluorinating agent that allowed for a chromatography-free purification and isolation on a kilogram scale. researchgate.net
Furthermore, the use of flow reactors is emerging as a highly efficient and scalable method for the synthesis of proline derivatives. researchgate.net Flow processes can offer better control over reaction parameters, improved safety, and the potential for continuous manufacturing, which are all desirable features for industrial applications. researchgate.net
Development of Chromatography-Free Purification Protocols
The purification of polar intermediates like this compound can be challenging, often requiring costly and time-consuming chromatographic methods. To address this, research has focused on developing more scalable and economical chromatography-free purification strategies. These methods are particularly crucial for large-scale industrial production.
One prominent approach involves acid-base extraction and crystallization . In this technique, the crude product is dissolved in a suitable solvent and subjected to a series of pH adjustments. The acidic nature of the carboxylic acid allows for its conversion into a salt, which can be separated from non-acidic impurities. For instance, a process developed for the related compound N-Boc-4-Fluoro-L-Proline utilizes an acid-base purification technique to achieve excellent purity (>99%) without chromatography. researchgate.net A similar strategy for Boc-L-proline involves dissolving the crude material, washing with petroleum ether to remove non-polar impurities, acidifying the aqueous layer to precipitate the product, and then extracting the pure compound into an organic solvent. google.com The final product is then isolated by crystallization, often by adding an anti-solvent like petroleum ether. google.com Recrystallization from solvents such as dichloromethane (B109758) has also been reported to yield high-purity white solid this compound. google.com These non-chromatographic methods are highly advantageous due to their simplicity, low cost, and suitability for industrial-scale operations. google.comresearchgate.net
Continuous Flow Reactor Systems for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering improved safety, efficiency, and scalability over traditional batch processes. For proline derivatives, flow reactors enable precise control over reaction parameters, leading to higher yields and purities.
In another example, a flow route for the Curtius rearrangement of N-Boc-proline derivatives was developed. acs.orgacs.org A solution of the N-Boc-proline derivative was mixed with reagents in a T-piece and passed through a heated reactor coil, followed by an in-line scavenger column to remove byproducts. acs.org This setup not only streamlines the process but also mitigates safety concerns associated with the reaction's exothermicity and the use of azides. acs.org The integration of in-line monitoring techniques, such as FTIR, can further enhance control over the reaction, minimizing impurity formation. acs.org
| Flow Chemistry Application | Product | Key Features | Yield/Purity | Reference |
| Multi-step synthesis | N-Boc-3,4-dehydro-L-proline methyl ester | Modular flow reactor, immobilized reagents/scavengers | 87% overall yield, 97% purity | vapourtec.comresearchgate.net |
| Curtius Rearrangement | Acyclic ketones and unsaturated pyrrolidines | Heated reactor coil, in-line scavenging | 79–88% yield | acs.org |
| General Monoprotection | N-Boc-protected diamines | PTFE tubular reactor | 45-91% yield | nih.gov |
Derivatization Strategies for this compound Functionalities
The trifunctional nature of this compound allows for a wide array of selective chemical transformations, enabling the synthesis of diverse and complex molecules.
Reactions at the 4-Oxo Group
The ketone at the C4 position is a key site for introducing structural diversity. It serves as an electrophilic handle for various nucleophilic addition and condensation reactions.
Reduction: The 4-oxo group can be stereoselectively reduced to a hydroxyl group. A common method involves using sodium borohydride (B1222165) in a solvent mixture like methanol (B129727) and water to produce N-Boc-cis-4-hydroxy-L-proline. google.com More complex reducing agents like LiAlH(O-t-Bu)3 can be used to achieve high diastereoselectivity in the reduction of related keto esters. researchgate.net
Reductive Amination: This reaction allows for the introduction of nitrogen-containing substituents at the C4 position. The reaction of 4-oxoproline derivatives with amines or amino acid esters, such as glycine (B1666218) methyl ester, in the presence of a mild reducing agent like sodium cyanoborohydride, yields 4-amino-proline derivatives. nih.gov The stereochemical outcome of this reaction is influenced by the steric bulk of the ester group on the proline ring, with tert-butyl esters favoring the formation of the cis-diastereomer. nih.gov
Other Additions: The ketone can react with other nucleophiles. For example, treatment of a 4-oxoproline-containing peptide with ethanedithiol during peptide cleavage from solid support results in the formation of a 4,4-dithiolane, a moiety found in the ACE inhibitor drug Spirapril. nih.gov The ketone also provides a site for forming oximes, which can be used in further conjugation chemistry. leapchem.com A Wittig reaction using (methoxymethyl)triphenylphosphonium (B8745145) chloride has also been reported to convert the 4-oxo group into a 4-methoxymethylene group. google.com
| Reaction Type | Reagents | Product | Key Findings | Reference |
| Reduction | Sodium borohydride | N-Boc-cis-4-hydroxy-L-proline | Standard method for producing the cis-hydroxy derivative. | google.com |
| Reductive Amination | Glycine methyl ester, NaBH3CN | N-Boc-4-(glycinyl)-L-proline | Diastereomeric ratio depends on the proline ester group. | nih.gov |
| Thiol Addition | Ethanedithiol | 4,4-dithiolane proline derivative | Occurs during standard peptide cleavage conditions. | nih.gov |
| Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride | N-Boc-4-methoxymethylene-L-proline | Introduces an exocyclic double bond. | google.com |
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid at the C2 position is readily functionalized, most commonly through esterification or amide bond formation, which are fundamental steps in peptide synthesis and the creation of small molecule libraries.
Esterification: The carboxylic acid can be converted to various esters, such as the methyl or tert-butyl ester. advancedchemtech.comsigmaaldrich.comchemimpex.com Esterification is often performed as a preliminary step to facilitate subsequent reactions or to modify the compound's solubility. For example, the synthesis of the tert-butyl ester can be achieved using O-tert-butyl-N,N'-diisopropylisourea. nih.gov
Amide Coupling: this compound can be coupled with various amines to form amides. This is typically achieved by first activating the carboxylic acid. One method involves converting the acid to an acid chloride using oxalyl chloride and catalytic DMF, which can then react with an amine. rsc.org Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also employed to facilitate amide bond formation. uni-kiel.de
Curtius Rearrangement: In a more complex transformation, the carboxylic acid functionality can be converted into an acyl azide, which then undergoes a thermal Curtius rearrangement. For N-Boc-proline derivatives, this reaction, particularly when run in a flow reactor, does not yield the expected carbamate (B1207046) but instead leads to novel ring-opened γ-amino ketone products. acs.orgacs.org This unexpected reaction pathway opens up new avenues for creating structurally unique molecules from a common proline scaffold. acs.org
Transformations Involving the Protected Amine
The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the proline nitrogen. Its primary transformation is its removal (deprotection) to liberate the secondary amine, which can then participate in further reactions, such as peptide bond formation.
Deprotection: The Boc group is characteristically labile under acidic conditions. leapchem.com A common and effective method for its removal is treatment with trifluoroacetic acid (TFA). nih.gov However, for substrates sensitive to strong acids, milder and more selective methods have been developed. An environmentally friendly protocol utilizes water at reflux temperature to achieve N-Boc deprotection without any additional reagents. researchgate.net This "green" method has been shown to be effective for a variety of N-Boc protected amines and amino esters, proceeding in excellent yields. researchgate.net Other methods include using NaBH4 in ethanol, which selectively cleaves the Boc group from certain N-Boc-protected heterocycles while leaving N-Boc protected primary amines intact. arkat-usa.org The choice of deprotection agent is crucial for multi-step syntheses to ensure the stability of other protecting groups in the molecule. organic-chemistry.org
N Boc 4 Oxo L Proline As a Key Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Pyrrolidine-Based Scaffolds
The pyrrolidine (B122466) ring is a prevalent structural motif in numerous biologically active compounds, and N-Boc-4-oxo-L-proline serves as an excellent starting material for the synthesis of diverse pyrrolidine-based scaffolds. researchgate.netnih.gov The inherent chirality of this compound allows for the stereocontrolled synthesis of these complex molecules. nih.gov
Stereoselective Introduction of Quaternary Stereocenters
The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, represents a significant challenge in organic synthesis. mun.ca this compound provides a valuable platform for the stereoselective introduction of these centers.
One notable strategy involves the alkylation of enolates derived from N-Boc-4-silyloxy-L-proline esters. The stereochemical outcome of this reaction is influenced by both the nature of the alkylating agent and the N-protecting group. For instance, the alkylation of N-Boc derivatives with allylic and homoallylic halides has been observed to proceed with retention of configuration, while the use of benzylic halides often leads to inversion of configuration. nih.gov
Furthermore, the diastereoselectivity of the alkylation can be enhanced by employing a menthyl ester derivative. The steric bulk of the ester group plays a more significant role in controlling the selectivity than the absolute configuration of the chiral auxiliary. nih.gov
The "memory of chirality" strategy offers another powerful method for the asymmetric synthesis of α-quaternary prolines. nih.gov This approach utilizes N-Boc-N-ω-bromoalkyl-α-amino acid derivatives, which upon treatment with a strong base, undergo intramolecular cyclization to yield α-quaternary proline derivatives with high enantiomeric purity. nih.gov
Pyrrolidine Ring Transformations and Cyclization Reactions
The pyrrolidine ring of this compound can undergo various transformations and cyclization reactions, leading to a diverse array of structurally complex and biologically relevant molecules. These transformations often leverage the reactivity of the ketone functionality and the stereochemical control imparted by the chiral backbone.
Fluorinated proline analogues are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. nih.gov this compound serves as a key starting material for the synthesis of these valuable compounds. acs.org
One approach involves the electrophilic fluorination of an enolate generated from this compound benzyl (B1604629) ester. This method allows for the synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines. nih.gov
Another strategy focuses on the synthesis of cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines. This is achieved through the reaction of this compound with Me3SiCF3 or by converting the carbonyl group into a difluoromethylene group. acs.org The synthesis of N-Boc-4-Fluoro-L-Proline on a large scale has also been developed using Nosyl fluoride (B91410) as a deoxyfluorinating agent, starting from N-Boc-4-hydroxy-L-Proline methyl ester. researchgate.net
The synthesis of both cis- and trans-4-fluoro-l-proline has been accomplished from (2S,4R)-N-Boc-4-hydroxy-l-proline. The cis isomer is obtained through deoxyfluorination, while the trans isomer is synthesized after inversion of the hydroxyl group's configuration via a Mitsunobu reaction and subsequent fluorination. acs.org
Table 1: Synthesis of Fluorinated Proline Analogues from this compound Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| This compound benzyl ester | Electrophilic fluorinating agent | 3-Fluoro-4-hydroxyprolines | nih.gov |
| This compound | Me3SiCF3 | N-Boc-cis-4-trifluoromethyl-L-proline | acs.org |
| This compound | Difluoromethylene group source | N-Boc-cis-4-difluoromethyl-L-proline | acs.org |
| (2S,4R)-N-Boc-4-hydroxy-L-proline | Deoxyfluorinating agent | cis-4-Fluoro-L-proline | acs.org |
| (2S,4S)-N-Boc-4-hydroxy-L-proline | Deoxyfluorinating agent | trans-4-Fluoro-L-proline | acs.org |
| N-Boc-4-hydroxy-L-Proline methyl ester | Nosyl fluoride | N-Boc-4-Fluoro-L-Proline | researchgate.net |
The introduction of a cyclopropane (B1198618) ring into the proline scaffold results in conformationally constrained analogues with potential applications in drug design. This compound derivatives are key precursors for the synthesis of these modified systems.
A notable example is the synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a member of the cyclopropane-modified proline library. The synthesis commences with (2S,4R)-4-hydroxyproline and utilizes a modified Simmons-Smith reaction as the pivotal step. researchgate.net This involves the conversion of the starting material to an N-Boc-4-methyleneprolinate derivative, which then undergoes cyclopropanation. researchgate.netguidechem.com
Another approach involves the diastereoselective synthesis of Boc-protected 4,5-methano-β-proline using a Furukawa variation of the Simmons-Smith cyclopropanation. researchgate.net
Table 2: Synthesis of Cyclopropane-Modified Proline Systems
| Starting Material | Key Reaction | Product | Reference |
| (2S,4R)-4-hydroxyproline | Modified Simmons-Smith reaction | Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid | researchgate.net |
| Itaconic acid | Furukawa variation of Simmons-Smith cyclopropanation | Boc-protected 4,5-methano-β-proline | researchgate.net |
Applications in Asymmetric Catalysis
This compound and its derivatives have found significant applications in the field of asymmetric catalysis, particularly in the design of novel organocatalysts. mdpi.com The inherent chirality and conformational rigidity of the pyrrolidine ring make it an excellent scaffold for creating catalysts that can induce high levels of stereoselectivity in chemical reactions. tudublin.ie
Design of N-Boc-Proline Derived Organocatalysts
The development of new organocatalysts is crucial for advancing asymmetric synthesis. tudublin.ie Proline-derived catalysts are particularly effective in a variety of transformations, including Michael addition reactions. tudublin.ie
One strategy involves the synthesis of pyrrolidine-based organocatalysts containing a trifluoromethanesulfonamide (B151150) (-NHTf) group. This group acts as a hydrogen-bond donor, similar to the carboxylic or phosphonic acids found in other peptidic catalysts. The synthesis of these catalysts begins with the preparation of NHTf-substituted pyrrolidines, followed by coupling with N-Boc-D-proline and subsequent deprotection. mdpi.com
Another approach focuses on the development of conformationally constrained analogues of prolinamides. Spirolactams, which can be considered as such analogues, have been investigated as organocatalysts in the Michael addition of aldehydes to nitroolefins. These catalysts have demonstrated the ability to produce the desired products in good yields with notable diastereoselectivity and enantioselectivity. tudublin.ie
Enantioselective Carbon-Carbon Bond Forming Reactions
The capacity of proline and its derivatives to catalyze enantioselective carbon-carbon bond-forming reactions through enamine intermediates is a cornerstone of modern organocatalysis. However, the specific applications of this compound itself as a catalyst in these transformations are not documented in the scientific literature. The presence of the N-Boc protecting group precludes the secondary amine functionality that is essential for the typical proline-catalyzed reaction mechanisms.
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates β-amino carbonyl compounds. L-proline is a highly effective catalyst for asymmetric Mannich reactions, particularly with N-Boc-protected imines as substrates. 20.210.105 These reactions are known for their high yields and excellent stereoselectivities. 20.210.105 However, a review of the current scientific literature reveals no instances of this compound being employed as a catalyst for the Mannich reaction. Its role is instead established as a synthetic precursor to other molecules.
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another reaction class where L-proline and its derivatives have proven to be effective organocatalysts. These catalysts facilitate the formation of chiral products with high enantiomeric excess. While there is extensive research on proline-derived catalysts for Michael additions, there is no available data to support the use of this compound as a catalyst for this transformation. It is, however, utilized as a building block for the synthesis of other complex chiral molecules.
The direct asymmetric aldol (B89426) reaction, which forges a new carbon-carbon bond and creates two new stereocenters, is famously catalyzed by L-proline. The catalytic cycle involves the formation of an enamine between the ketone donor and the proline catalyst. Catalysts derived from N-Boc-L-proline through deprotection and further modification are common. tandfonline.commdpi.com However, this compound itself is not utilized as a catalyst for aldol reactions due to the N-Boc group, which prevents the necessary enamine formation.
Cooperative Catalysis with Metal Centers
Cooperative catalysis, where an organocatalyst and a metal complex work in concert to promote a chemical transformation, is a powerful strategy in synthesis. Proline and its derivatives have been used in such systems, where the amino acid can interact with a metal center to achieve unique reactivity and selectivity. For instance, proline-functionalized metal-organic frameworks (MOFs) have been investigated for asymmetric catalysis. researchgate.net Despite these advances, there are no specific reports in the literature detailing the use of this compound in cooperative catalytic systems with metal centers. Its primary documented role remains that of a chiral precursor for creating more elaborate molecules. sigmaaldrich.com
N Boc 4 Oxo L Proline in Medicinal Chemistry and Pharmaceutical Research
Design and Synthesis of Biologically Active Compounds
The chemical architecture of N-Boc-4-oxo-L-proline provides a robust platform for the design and synthesis of compounds with significant biological activity. The presence of the ketone group at the C4 position of the proline ring serves as a key handle for introducing diverse chemical modifications, thereby enabling the exploration of a broad chemical space to optimize pharmacological properties. leapchem.com
Precursors for Novel Drug Candidates
This compound has proven to be a critical starting material for the synthesis of several novel drug candidates, most notably in the antiviral field. Its utility is exemplified in the commercial production of Velpatasvir, a potent Hepatitis C Virus (HCV) NS5A inhibitor. lookchem.com The synthesis of Velpatasvir and its various diastereomers relies on intermediates derived from this compound, highlighting the compound's importance in accessing complex and stereochemically rich drug architectures. lookchem.com
Beyond HCV, the scaffold is explored in the development of other antiviral compounds. For instance, it is a precursor in the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline, another building block for antiviral agents. leapchem.com Research has also demonstrated its use in creating fluorinated proline derivatives, which are valuable in medicinal chemistry for their ability to modulate the electronic properties and metabolic stability of drug candidates. acs.orgresearchgate.net A notable example is the synthesis of N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline from this compound. researchgate.net
The versatility of this compound extends to the synthesis of inhibitors for other viral targets, such as the 3CL protease of SARS-CoV-2. Researchers have designed and synthesized peptidomimetic 3CL protease inhibitors where the P2 position of the inhibitor is modified using proline analogs, some of which can be accessed from this compound. achemblock.com
Table 1: Examples of Drug Candidates Derived from this compound
| Precursor | Derived Compound/Drug Candidate | Therapeutic Target/Area | Reference |
| This compound | Velpatasvir | HCV NS5A Inhibitor | lookchem.com |
| This compound | (4S)-N-Boc-4-methoxymethyl-L-proline | Antiviral Agents | leapchem.com |
| This compound | N-Boc-cis-4-trifluoromethyl-L-proline | Medicinal Chemistry Building Block | researchgate.net |
| This compound | N-Boc-cis-4-difluoromethyl-L-proline | Medicinal Chemistry Building Block | researchgate.net |
| Proline Analogs (accessible from this compound) | Peptidomimetic 3CL Protease Inhibitors | SARS-CoV-2 | achemblock.com |
Development of Enzyme Inhibitors
The unique structural features of this compound make it an attractive scaffold for the development of various enzyme inhibitors. chemimpex.comnih.gov Its conformationally restricted nature allows for the design of molecules that can fit into the active sites of enzymes with high specificity. leapchem.com
One significant area of application is in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. The proline moiety is a key recognition element for the DPP-4 enzyme, and derivatives of this compound can be used to synthesize potent and selective inhibitors. nih.govresearchgate.net
Furthermore, this compound is utilized in the synthesis of protease inhibitors. For example, it has been incorporated into macrocyclic compounds designed as inhibitors of the HCV NS3/4A serine protease. acs.org The proline scaffold helps to correctly position the pharmacophoric elements of the inhibitor for optimal binding to the enzyme's active site. The development of such inhibitors is a critical strategy in combating viral infections and other diseases where proteases play a key pathological role.
Contributions to Peptide and Peptidomimetic Chemistry
This compound is a valuable tool in the field of peptide and peptidomimetic chemistry, where the goal is to design and synthesize molecules that mimic the structure and function of natural peptides but with improved therapeutic properties. leapchem.comchemimpex.com
Incorporation into Peptide Chains
The incorporation of this compound into peptide chains allows for the introduction of a keto-proline residue, which can significantly influence the peptide's secondary structure, biological activity, and stability. mdpi.comleapchem.com This modification can be used to probe the role of proline oxidation in protein function and to enhance properties such as receptor selectivity and resistance to enzymatic degradation. leapchem.com The Boc protecting group is compatible with standard solid-phase and solution-phase peptide synthesis methodologies and can be easily removed under mild acidic conditions. mdpi.com
Synthesis of Conformationally Constrained Peptidomimetics
The rigid pyrrolidine (B122466) ring of this compound is instrumental in the synthesis of conformationally constrained peptidomimetics. leapchem.com By restricting the conformational freedom of a peptide, its binding affinity and selectivity for a specific biological target can be enhanced. The 4-oxo group provides a site for further chemical modifications, such as reductive amination or oxime formation, allowing for the creation of a diverse library of peptidomimetic structures. leapchem.com These conformationally restricted peptides are valuable in drug discovery as they can lead to compounds with improved bioavailability and metabolic stability. leapchem.com For example, the synthesis of 4-substituted proline analogs from this compound has been shown to be a key strategy in developing peptidomimetics with diverse applications. researchgate.net
Exploration in Specific Therapeutic Areas
The application of this compound as a synthetic intermediate has led to the exploration of its derivatives in various therapeutic areas.
In the realm of antiviral therapy , its role in the synthesis of the HCV drug Velpatasvir is a prime example of its clinical relevance. lookchem.com The core structure derived from this compound is crucial for the drug's potent inhibitory activity against the HCV NS5A protein.
In the context of neurodegenerative diseases , recent research has explored the use of N-Boc-protected proline in the synthesis of novel gold(I) and silver(I) N-heterocyclic carbene (NHC) complexes. mdpi.com These metal complexes have been investigated for their potential as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes that are key targets in the management of Alzheimer's and Parkinson's diseases. mdpi.com The study also assessed their antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative disorders. mdpi.com
Furthermore, derivatives of this compound are being investigated in oncology . For instance, the synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines (F-Hyps) from this compound derivatives has been reported. acs.org These F-Hyps have been shown to be recognized by the VHL E3 ubiquitin ligase, which is a key component in targeted protein degradation, a promising strategy for cancer therapy. acs.org
Table 2: Therapeutic Exploration of this compound Derivatives
| Therapeutic Area | Target/Mechanism | Example of Derived Compound/Strategy | Reference |
| Antiviral (HCV) | NS5A Inhibition | Velpatasvir | lookchem.com |
| Neurodegenerative Diseases | Acetylcholinesterase and Monoamine Oxidase Inhibition | Au(I) and Ag(I)-NHC Complexes with N-Boc-Protected Proline | mdpi.com |
| Oncology | Targeted Protein Degradation (VHL E3 Ubiquitin Ligase) | 3-Fluoro-4-hydroxyprolines (F-Hyps) | acs.org |
| Diabetes (Type 2) | DPP-4 Inhibition | Proline-based DPP-4 inhibitors | nih.gov |
Antiviral Agents (e.g., Hepatitis C Virus Inhibitors)
This compound and its derivatives are significant in the development of antiviral drugs, particularly those targeting the Hepatitis C virus (HCV). google.commdpi.comresearchgate.net The proline scaffold is a key structural motif in many HCV NS5A inhibitors. mdpi.comresearchgate.net The 4-oxo functional group on the proline ring provides a strategic point for chemical modifications to enhance the potency and pharmacological properties of these inhibitors. leapchem.com
Research has shown that the introduction of different substituents at the 4-position of the proline ring can significantly impact the antiviral activity of the resulting compounds. researchgate.net For instance, the synthesis of various proline derivatives, including those derived from this compound, has been a key strategy in the design of novel and potent HCV inhibitors. mdpi.comresearchgate.net The keto group can be further derivatized to introduce diverse functionalities, leading to the discovery of compounds with improved efficacy against different HCV genotypes. leapchem.comresearchgate.net
A notable application of this compound is as a precursor in the synthesis of (4S)-N-Boc-4-methoxymethyl-L-proline, an important intermediate for an anti-hepatitis C drug candidate. google.com This highlights the compound's role in constructing the core structures of complex antiviral molecules. The stereochemistry of the proline ring is also crucial for biological activity, with the L-configuration often being preferred for optimal interaction with the viral target. researchgate.net
Table 1: this compound in the Synthesis of Antiviral Agents
| Precursor Compound | Synthetic Target | Therapeutic Area | Key Research Finding |
|---|---|---|---|
| This compound | (4S)-N-Boc-4-methoxymethyl-L-proline | Hepatitis C Virus (HCV) | Serves as a key intermediate in the synthesis of a promising anti-HCV drug candidate. google.com |
| This compound | Proline-based HCV NS5A Inhibitors | Hepatitis C Virus (HCV) | The 4-oxo group allows for structural modifications to enhance antiviral potency. researchgate.net |
Antiproliferative Compounds
The structural features of this compound also make it a valuable starting material for the synthesis of compounds with antiproliferative properties. mdpi.comdundee.ac.uk The rigid, conformationally constrained proline ring can serve as a scaffold to which various pharmacophores can be attached to target cancer cells. leapchem.com
In one study, N-Boc-L-proline was used in the synthesis of novel emodin (B1671224) derivatives. mdpi.com These derivatives were evaluated for their ability to inhibit the proliferation of cancer cells. The study demonstrated that the conjugation of the proline moiety to the emodin scaffold resulted in compounds with significant antiproliferative activity. mdpi.com
Furthermore, the synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines (F-Hyps) starting from this compound benzyl (B1604629) ester has been reported. dundee.ac.uk These fluorinated hydroxyproline (B1673980) derivatives are of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability and binding affinity. The antiproliferative activity of some of these compounds was evaluated, indicating the potential of this compound as a precursor for novel anticancer agents. dundee.ac.uk
Table 2: this compound in the Synthesis of Antiproliferative Compounds
| Precursor Compound | Synthetic Target | Key Research Finding |
|---|---|---|
| N-Boc-L-proline | Emodin Derivatives | Conjugation of the proline moiety resulted in compounds with significant antiproliferative activity. mdpi.com |
| This compound benzyl ester | 3-Fluoro-4-hydroxyprolines (F-Hyps) | The resulting fluorinated hydroxyproline derivatives showed potential as antiproliferative agents. dundee.ac.uk |
Biochemical and Interdisciplinary Applications of N Boc 4 Oxo L Proline
Studies on Enzyme-Substrate Interactions
N-Boc-4-oxo-L-proline is a pivotal compound for investigating the intricate relationships between enzymes and their substrates. Its utility stems from its role as a precursor in the synthesis of peptidomimetics and enzyme inhibitors, which are designed to probe the active sites of enzymes. chemimpex.comleapchem.com The 4-oxo group introduces a rigid, conformationally constrained element into the proline ring and provides a site for further chemical derivatization, such as reductive amination or oxime formation. leapchem.com These modifications allow researchers to systematically alter the steric and electronic environment of a molecule, thereby modulating its binding affinity and specificity for a target enzyme. leapchem.com
The insights gained from these studies are critical for drug discovery and development. By incorporating derivatives of this compound into peptide sequences, scientists can create molecules with enhanced properties, such as improved stability against proteases, better receptor selectivity, and optimized pharmacokinetic profiles. leapchem.com
Research has utilized derivatives of 4-oxoproline to develop inhibitors for several key enzyme targets:
Arginase (ARG): In the field of immuno-oncology, proline-derived structures have been instrumental in creating arginase inhibitors. Modeling studies based on crystal structures have shown that substituents on the proline ring can form beneficial polar interactions with residues in the enzyme's active site, enhancing potency. acs.org
Dipeptidyl Peptidase IV (DPP-4): This enzyme is a target for type 2 diabetes therapies. N-Boc-protected hydroxyproline (B1673980) and related intermediates are used in the synthesis of DPP-4 inhibitors like saxagliptin, highlighting the importance of modified proline scaffolds in targeting this enzyme class. researchgate.net
Thrombin: Thiaproline, a proline analog, has been incorporated into molecules designed to inhibit thrombin, a crucial enzyme in the blood coagulation cascade. sigmaaldrich.com This demonstrates the broader utility of proline derivatives in modulating enzyme activity.
| Enzyme Target | Role of Proline Derivative | Research Application |
| Arginase (ARG) | Forms the core scaffold of the inhibitor, allowing for substitutions that interact with active site residues. acs.org | Development of orally bioavailable inhibitors for immuno-oncology. acs.org |
| Dipeptidyl Peptidase IV (DPP-4) | Serves as a key intermediate in the synthesis of inhibitors like saxagliptin. researchgate.net | Treatment of type 2 diabetes mellitus. researchgate.net |
| Medium-Chain Alcohol Dehydrogenase | Used in the enzymatic synthesis of (S)-N-Boc-3-pyrrolidinol by adjusting loop dynamics. nih.gov | Biocatalytic production of chiral intermediates. nih.gov |
| Thrombin | Thiaproline, a proline analog, is incorporated into bioactive molecules to inhibit enzyme activity. sigmaaldrich.com | Development of antithrombotic agents. sigmaaldrich.com |
Contributions to Understanding Metabolic Pathways
The study of metabolic pathways benefits from the use of specialized chemical tools, and this compound contributes to this field as a precursor for molecules used to investigate these complex biological networks. chemimpex.com Proline metabolism itself is deeply connected to cellular energetics, stress responses, and signaling, involving the interconversion of proline and glutamate. nih.gov
The introduction of a synthetic, non-natural derivative like 4-oxo-L-proline can help elucidate these pathways. hmdb.ca Since 4-oxo-L-proline is not a naturally occurring metabolite in humans, its presence can be tracked to understand how cells process exogenous, proline-related compounds. hmdb.ca Researchers can utilize compounds synthesized from this compound to study the specificity of enzymes within a metabolic cascade or to observe how the introduction of a modified amino acid affects cellular processes like the generation of reactive oxygen species (ROS), which is linked to proline oxidation. chemimpex.comnih.gov While direct, extensive studies detailing the use of this compound in metabolic pathway elucidation are not broadly published, its role as a versatile biochemical tool makes it a valuable asset for such research. chemimpex.com
Advances in Material Science Through Proline Derivatives
The unique structural properties of proline and its derivatives are increasingly being leveraged in material science. lookchem.com this compound serves as a valuable starting material in this interdisciplinary field. chemimpex.com The rigidity of the proline ring can be imparted to polymers and other materials, influencing their macroscopic properties. ontosight.ai
The incorporation of proline derivatives into materials can lead to the development of advanced biomaterials with specific and desirable characteristics. lookchem.com For example, these derivatives can be integrated into polymers or hydrogels, potentially for applications in controlled drug delivery systems or tissue engineering scaffolds. chemimpex.com The functional ketone group of this compound offers a chemical handle for cross-linking polymer chains or for attaching other molecules, thereby tuning the material's properties, such as biocompatibility, mechanical strength, or responsiveness to biological stimuli. chemimpex.comontosight.aichemimpex.com
| Material Type | Application | Role of Proline Derivative |
| Polymers | Coatings, adhesives, biomaterials. lookchem.comchemimpex.com | Improves material properties and provides sites for functionalization. chemimpex.com |
| Hydrogels | Drug delivery, tissue engineering. chemimpex.com | Can be used to form the polymer backbone or as a cross-linking agent. chemimpex.com |
| Peptides/Biomolecules | Synthesis of bioactive compounds. chemimpex.comchemimpex.com | Introduces conformational constraints and functional handles. chemimpex.comleapchem.com |
Role in Analytical Method Development and Validation
In the highly regulated pharmaceutical industry, the development and validation of analytical methods are critical for ensuring drug quality and consistency. This compound plays a direct role in this area. It is supplied with comprehensive characterization data that makes it suitable for use in analytical method development, method validation (AMV), and Quality Control (QC) applications. cleanchemlab.com
Specifically, it is used as a chemical standard for Abbreviated New Drug Applications (ANDAs) and in the commercial production of certain pharmaceuticals, such as the antiviral medication Velpatasvir. cleanchemlab.com In this context, this compound can be used as a reference standard to accurately identify and quantify related impurities or intermediates in the final drug product, ensuring that it meets the stringent requirements set by regulatory agencies. chemimpex.comcleanchemlab.com Its stability and well-defined chemical properties make it a reliable tool for enhancing the accuracy and precision of analytical results in complex chemical mixtures. chemimpex.com
Future Directions and Research Challenges for N Boc 4 Oxo L Proline
Novel Synthetic Methodologies for Enhanced Diversity
The future of N-Boc-4-oxo-L-proline in synthetic chemistry hinges on the development of novel methodologies to expand the diversity of accessible proline-based structures. While it is a well-established precursor for various derivatives, there remains significant scope for innovation. A key area of future research will be the exploration of new reactions that exploit the electrophilic nature of the C4-carbonyl group. This includes the development of novel nucleophilic additions, cycloadditions, and multicomponent reactions to introduce a wider array of functional groups and stereocenters.
A particularly promising avenue is the synthesis of spirocyclic and fused-ring systems originating from this compound. For instance, the Simmons-Smith reaction has been employed to create cyclopropane-modified proline analogues, and further exploration of other cycloaddition reactions could lead to novel bicyclic and polycyclic proline derivatives with unique conformational constraints. researchgate.net
Furthermore, the development of more efficient and stereoselective methods for the synthesis of fluorinated proline analogues from this compound is a significant research direction. acs.org The synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines from an this compound benzyl (B1604629) ester highlights the potential for creating complex, multifunctional proline derivatives. nih.govacs.org Future work could focus on developing catalytic and asymmetric versions of these fluorination reactions to improve efficiency and reduce the need for chiral separations.
The table below summarizes some of the key synthetic transformations starting from this compound, indicating the potential for generating diverse molecular architectures.
| Starting Material | Reaction Type | Product Class | Significance | Reference(s) |
| This compound | Nucleophilic trifluoromethylation/difluoromethylation | cis-4-Trifluoromethyl/Difluoromethyl-L-prolines | Access to key building blocks for medicinal chemistry. | acs.orgresearchgate.net |
| This compound benzyl ester | Electrophilic fluorination and reduction | 3-Fluoro-4-hydroxyproline diastereoisomers | Generation of novel amino acids for peptide and protein studies. | nih.govacs.org |
| This compound | Simmons-Smith cyclopropanation | Cyclopropane-modified proline analogues | Creation of conformationally constrained proline derivatives. | researchgate.net |
| This compound | Reaction with cysteamine (B1669678) and formaldehyde | Thiazolidine-fused pyrrolidines | Synthesis of novel heterocyclic systems with potential biological activity. |
Expanding Scope in Asymmetric Synthesis and Catalysis
Proline and its derivatives are renowned for their role as organocatalysts in a wide range of asymmetric transformations. inter-chem.pl While this compound itself is not typically used directly as a catalyst due to the protected amine, the diverse chiral proline analogues synthesized from it represent a treasure trove for the development of new catalytic systems.
Future research will likely focus on the systematic evaluation of these novel proline derivatives as catalysts in various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The introduction of different substituents at the C4 position can significantly influence the steric and electronic properties of the resulting catalyst, potentially leading to improved enantioselectivity, diastereoselectivity, and catalytic activity.
A key challenge will be to establish clear structure-activity relationships for these new proline-based catalysts. This will require a synergistic approach combining experimental screening of catalyst performance with computational modeling to understand the transition states of the catalyzed reactions. The insights gained from these studies will guide the rational design of next-generation organocatalysts with tailored properties for specific synthetic applications.
Unexplored Biological and Therapeutic Potentials
The structural diversity that can be generated from this compound opens up exciting avenues for the discovery of new biologically active molecules. Fluorinated prolines, for example, are of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. researchgate.net The synthesis of various fluorinated proline derivatives from this compound provides a platform for exploring their therapeutic potential in areas such as oncology, neuroscience, and infectious diseases. acs.orgresearchgate.net
A particularly compelling future direction is the use of this compound derivatives in the development of proteolysis-targeting chimeras (PROTACs). The synthesis of a precursor to a von Hippel-Lindau (VHL) E3 ligase ligand from a derivative of this compound demonstrates the feasibility of this approach. nih.govacs.org Future research could focus on designing and synthesizing a library of proline-based VHL ligands with varying affinities and selectivities, which could then be incorporated into PROTACs to target a wide range of disease-causing proteins for degradation.
Furthermore, the incorporation of novel proline analogues derived from this compound into peptides and peptidomimetics could lead to the development of new therapeutics with enhanced properties. These modified peptides may exhibit improved stability, cell permeability, and target engagement compared to their natural counterparts. The exploration of these possibilities could yield new treatments for a variety of diseases.
Advanced Computational and Structural Biology Investigations
To fully harness the potential of this compound and its derivatives, a deeper understanding of their three-dimensional structures and conformational dynamics is essential. Advanced computational and structural biology techniques will play a pivotal role in this endeavor.
Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the preferred conformations of different proline analogues and how these are influenced by various substituents. researchgate.netresearchgate.net This knowledge is crucial for the rational design of new catalysts and therapeutic agents, as the biological activity and catalytic performance of proline derivatives are often dictated by their specific ring puckering and cis/trans isomerization of the amide bond.
Structural biology techniques, particularly X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be indispensable for experimentally validating the computationally predicted structures and for studying the interactions of proline-containing molecules with their biological targets. nih.govacs.org For example, high-resolution crystal structures of proline derivatives bound to enzymes or receptors can reveal the key molecular interactions responsible for their biological effects, providing a blueprint for the design of more potent and selective compounds.
The integration of computational modeling and experimental structural data will create a powerful feedback loop for the iterative design and optimization of novel proline-based molecules with desired properties. This synergistic approach will undoubtedly accelerate the translation of fundamental research on this compound into practical applications in catalysis and medicine.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-Boc-4-oxo-L-proline, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of this compound (CAS 84348-37-8) typically involves Boc-protection of 4-oxo-L-proline derivatives. A validated route includes trifluoromethylation or difluoromethylation of the carbonyl group using reagents like Me₃SiCF₃, followed by purification via column chromatography under inert conditions . To optimize purity, ensure strict anhydrous conditions, monitor reaction progress with TLC, and employ recrystallization in aprotic solvents. Purity should be confirmed by HPLC (≥95%) and NMR (absence of unassigned peaks) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data contradictions might arise?
- Methodological Answer : Core techniques include:
- ¹H/¹³C NMR : To confirm regioselectivity of the Boc group and the 4-oxo moiety. Ensure assignments align with literature values (e.g., carbonyl resonance at ~170 ppm for the oxo group) .
- IR Spectroscopy : Verify the presence of carbonyl (C=O) stretches (~1750 cm⁻¹) and Boc-group vibrations (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (229.2 g/mol) and isotopic patterns. Contradictions may arise from solvent impurities or incomplete Boc-deprotection; cross-validate with elemental analysis .
Q. How does this compound serve as a precursor for fluorinated proline derivatives?
- Methodological Answer : The 4-oxo group is a reactive site for nucleophilic additions. For example, treatment with Me₃SiCF₃ under Lewis acid catalysis yields cis-4-trifluoromethyl-L-proline derivatives. Key steps include:
- Activation : Use BF₃·Et₂O to generate an oxonium intermediate.
- Quenching : Hydrolyze the intermediate with aqueous HCl to recover the carboxylic acid.
- Diastereomeric Control : Optimize reaction temperature (-20°C to 0°C) to favor cis-selectivity (>90% diastereomeric excess) .
Advanced Research Questions
Q. What strategies resolve conflicting stereochemical or spectral data in this compound derivatives?
- Methodological Answer : Contradictions in NOE (Nuclear Overhauser Effect) or coupling constants (³JHH) may arise from conformational flexibility. Strategies include:
- Dynamic NMR Studies : Analyze temperature-dependent spectra to identify rotameric equilibria.
- X-ray Crystallography : Resolve ambiguities via single-crystal structures. For example, cis-4-fluoro-L-proline derivatives exhibit distinct dihedral angles (e.g., Cγ-Cδ-F vs. Cα-N-Boc) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
Q. How can this compound be integrated into peptide mimetics with enhanced metabolic stability?
- Methodological Answer : Incorporate the compound into peptide backbones via solid-phase synthesis. Key considerations:
- Coupling Efficiency : Use HATU/DIPEA in DMF for optimal activation of the carboxylic acid.
- Orthogonal Protection : Retain the Boc group during peptide elongation; cleave with TFA post-synthesis.
- Bioactivity Testing : Evaluate resistance to proteolytic degradation (e.g., pepsin/pH 2.0 assays) and compare with non-oxo analogs .
Q. What experimental design principles ensure reproducibility in this compound-based studies?
- Methodological Answer : Follow NIH guidelines for preclinical research:
- Detailed Protocols : Document reaction scales, solvent batches, and equipment calibration (e.g., NMR magnet stability).
- Negative Controls : Include reactions without catalysts or reagents to identify side products.
- Data Transparency : Report all characterization data (e.g., NMR shifts, HPLC traces) in supplementary materials, adhering to Beilstein Journal of Organic Chemistry standards .
Methodological Frameworks
-
PICO Framework : For hypothesis-driven studies (e.g., "Does cis-4-fluoro substitution enhance peptide stability compared to trans isomers?"):
-
Data Analysis : Use shell tables to structure variables (e.g., reaction yield vs. temperature, diastereomeric ratios) and apply ANOVA for statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
